REACTION_CXSMILES
|
Br[CH:2]([CH3:4])[CH3:3].[CH3:5][NH:6][CH2:7][C:8]#[CH:9].[ClH:10]>C(O)C>[ClH:10].[CH3:3][CH:2]([N:6]([CH2:7][C:8]#[CH:9])[CH3:5])[CH3:4] |f:4.5|
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
CNCC#C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methanol-ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(C)N(C)CC#C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |